molecular formula C16H13NO B8667614 3-(4-Methoxyphenyl)quinoline

3-(4-Methoxyphenyl)quinoline

Cat. No.: B8667614
M. Wt: 235.28 g/mol
InChI Key: KQWNIDLXVRGGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyphenyl)quinoline (CAS 57479-32-0) is a high-purity, solid organic compound with a molecular formula of C₁₆H₁₃NO and a molecular weight of 235.29 g/mol. It is characterized as a yellow to white solid with a melting point of 69-72 °C . This compound serves as a valuable chemical intermediate and building block in medicinal chemistry and organic synthesis. Quinoline derivatives are a significant class of nitrogen-containing heterocycles with a wide spectrum of researched applications . The quinoline scaffold is a recognized bioisostere for other aromatic systems, which allows it to fine-tune the electronic distribution and physicochemical properties of molecules, potentially enhancing their ability to cross biological membranes in drug discovery projects . As part of this structurally intriguing family, this compound provides a versatile core for developing novel substances in various research fields. Its structure makes it a candidate for use in materials science, including the development of organic light-emitting systems and electroluminescent materials . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet prior to use and handle this compound with appropriate personal protective equipment.

Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

3-(4-methoxyphenyl)quinoline

InChI

InChI=1S/C16H13NO/c1-18-15-8-6-12(7-9-15)14-10-13-4-2-3-5-16(13)17-11-14/h2-11H,1H3

InChI Key

KQWNIDLXVRGGKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of quinoline, including 3-(4-methoxyphenyl)quinoline, have been evaluated for their efficacy against the dengue virus. One study demonstrated that introducing a methoxy group significantly enhanced the antiviral activity of certain derivatives, indicating that electron-donating groups at specific positions can improve biological activity against viruses .

Anticancer Properties
The compound is also being investigated for its anticancer properties. Quinoline derivatives are known for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression. Inhibition of HDACs can lead to increased apoptosis in cancer cells and may provide a pathway for developing new anticancer therapies.

Antileishmanial Activity
Research has shown that certain quinoline derivatives exhibit antileishmanial activity against Leishmania donovani, the causative agent of visceral leishmaniasis. Compounds were synthesized and tested for their efficacy, with some showing promising results in inhibiting the growth of the parasite .

Biological Activities

The biological activities of this compound and its derivatives are diverse:

  • Antimicrobial Activity : Quinoline compounds have shown significant antibacterial and antifungal properties, making them candidates for developing new antibiotics .
  • Insecticidal Effects : Some studies have reported insecticidal effects against malaria and dengue vectors, indicating potential applications in vector control strategies .
  • Neuroprotective Effects : Research indicates that certain quinoline derivatives may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer’s .

Case Study 1: Antiviral Screening

A series of 3-arylquinoxaline derivatives were synthesized and screened for anti-Dengue virus activity. Among these, a derivative with a methoxy group exhibited significant inhibition rates at low concentrations, demonstrating the importance of molecular modifications in enhancing antiviral efficacy .

Case Study 2: Anticancer Research

A study on HDAC inhibitors highlighted the effectiveness of quinoline derivatives in promoting apoptosis in cancer cell lines. The structural variations introduced by substituents like methoxy groups were crucial in determining their potency as anticancer agents .

Comparison with Similar Compounds

Key Observations :

  • Positional Substitution: Substitutions at C2 and C4 (e.g., 2,4-diarylquinolines) improve steric and electronic interactions with biological targets compared to C3-substituted derivatives .

Key Observations :

  • Anti-Tubercular Activity: The fused furo-naphthyridine derivative (MIC: 5.6 µM) outperforms 3-(4-Methoxyphenyl)quinoline, likely due to improved target engagement in Mycobacterium tuberculosis .
  • Anticancer Activity: While this compound shows moderate antiproliferative effects, 2,4-diarylquinolines with chloro/methoxy groups exhibit higher potency, attributed to optimized substituent interactions .

Physicochemical and Pharmacokinetic Properties

Compound LogP Molecular Weight (g/mol) Hydrogen Bond Acceptors Drug-Likeness (Lipinski’s Rule) References
This compound ~3.5 265.3 3 Compliant
2,4-Diarylquinoline () 4.2 434.9 5 Compliant
4-Aminoquinoline (4j) ~2.8 348.4 4 Compliant

Key Observations :

  • Lipophilicity: The 2,4-diarylquinoline derivative (LogP: 4.2) has higher membrane permeability, critical for central nervous system targeting .
  • Metabolic Stability: Methoxy groups in this compound may reduce oxidative metabolism, extending half-life compared to halogenated analogs .

Structure-Activity Relationships (SAR)

  • Substituent Effects :
    • Electron-Donating Groups (e.g., methoxy) : Enhance π-stacking and receptor binding but may reduce metabolic clearance .
    • Halogen Substituents (e.g., chloro, fluoro) : Improve potency via hydrophobic interactions and electronegativity .
  • Fused Rings: Thieno/furo rings increase rigidity, enhancing target selectivity and reducing off-target effects .

Q & A

What are the primary synthetic routes for 3-(4-Methoxyphenyl)quinoline, and how do reaction conditions influence yield?

The synthesis of this compound derivatives often employs transition metal catalysis or multicomponent reactions. For example, chromium-catalyzed methods enable regioselective synthesis from β-O-4′ lignin models or α-amino ketones, achieving yields up to 85% under optimized conditions (e.g., THF solvent, 338 K) . Classical protocols like Friedländer or Skraup reactions are also viable but may require harsh conditions (e.g., iodine catalysis in THF) . Key analytical techniques include 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and HRMS for structural validation .

How can researchers confirm the regioselectivity of substituents in this compound derivatives?

X-ray crystallography is the gold standard for resolving regioselectivity. For instance, the crystal structure of 3-(4-chlorophenyl)-1-(4-nitrophenyl)benzo[f]quinoline revealed non-planar quinoline moieties with dihedral angles of 71.1° between phenyl rings, confirming substituent orientation . Computational modeling (e.g., DFT calculations) and NOESY NMR can further validate spatial arrangements .

What methodologies are used to evaluate the anticancer potential of this compound derivatives?

Advanced pharmacological studies employ in vitro cytotoxicity assays (e.g., MTT) and apoptosis profiling. For example, 4-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)quinoline showed an IC50_{50} of 8.31 μM against MCF-7 breast cancer cells, with apoptosis confirmed via flow cytometry . Structure-activity relationship (SAR) analyses highlight the critical role of electron-withdrawing substituents (e.g., -NO2_2, -CF3_3) in enhancing activity .

How can conflicting biological activity data for structurally similar derivatives be resolved?

Contradictions often arise from minor structural variations. For instance, replacing the 4-methoxyphenyl group with a pyridinone ring in 3-[(6,7-Dimethoxy-4-quinolinyl)oxy]-2(1H)-pyridinone drastically alters solubility and bioactivity . Systematic SAR studies, paired with molecular docking (e.g., targeting EGFR or topoisomerases), can identify critical pharmacophores . Dose-response curve quality (partial vs. complete) should also be scrutinized .

What strategies optimize the synthetic yield of this compound under green chemistry principles?

Ultrasound irradiation and ionic liquid-mediated reactions reduce reaction time and energy consumption. For example, solvent-free conditions with ZnO nanoparticles achieved 92% yield in a Friedländer synthesis . Transition metal catalysts (e.g., Pd/Cu) in aqueous media also improve atom economy while minimizing waste .

How do computational tools aid in predicting the biological activity of novel this compound analogs?

QSAR models and molecular docking (e.g., AutoDock Vina) predict binding affinities to targets like DNA gyrase or tubulin. PubChem CID 828003 (2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine) showed a high activity score (83/100) in high-throughput screens, validated by dose-response curves . Machine learning algorithms can further prioritize analogs for synthesis .

What are the challenges in achieving regioselective functionalization of the quinoline core?

Regioselectivity is influenced by electronic and steric factors. For example, chromium catalysis favors C-3 functionalization via radical intermediates , while iodine-mediated cyclization directs substituents to C-4 . Substituent effects (e.g., methoxy groups at C-6/C-7) can sterically block undesired positions .

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